![molecular formula C17H21O4- B14300872 {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate CAS No. 113009-25-9](/img/structure/B14300872.png)
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate is an organic compound that features a cyclohexyl ring substituted with an acetate group and a benzyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate electrophile, such as benzyl chloride, in the presence of a base like sodium hydroxide.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized by introducing an oxoethyl group through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Esterification: The final step involves the esterification of the functionalized cyclohexyl ring with acetic anhydride in the presence of a catalyst like sulfuric acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the acetate group can undergo hydrolysis to release acetic acid, which may modulate biological pathways.
類似化合物との比較
Similar Compounds
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}propionate: Similar structure with a propionate group instead of an acetate group.
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}butyrate: Contains a butyrate group, offering different physicochemical properties.
特性
CAS番号 |
113009-25-9 |
|---|---|
分子式 |
C17H21O4- |
分子量 |
289.35 g/mol |
IUPAC名 |
2-[1-(2-oxo-2-phenylmethoxyethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C17H22O4/c18-15(19)11-17(9-5-2-6-10-17)12-16(20)21-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,19)/p-1 |
InChIキー |
OCELUFNUGQUCPU-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)(CC(=O)[O-])CC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

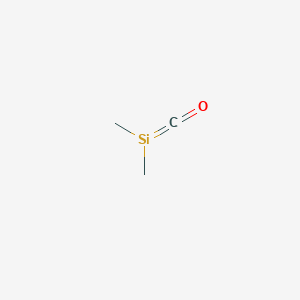
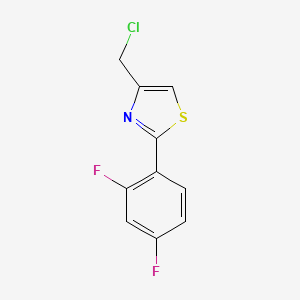
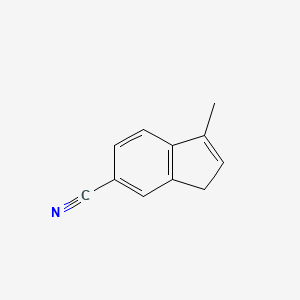
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
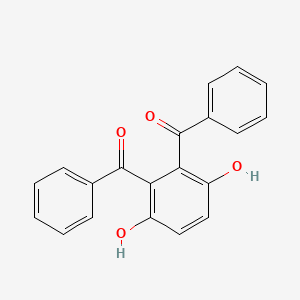
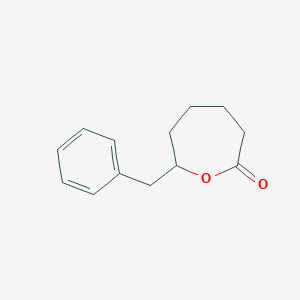

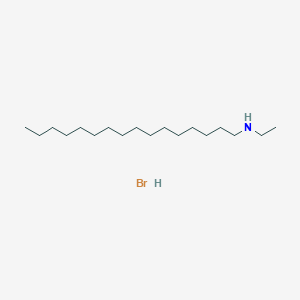
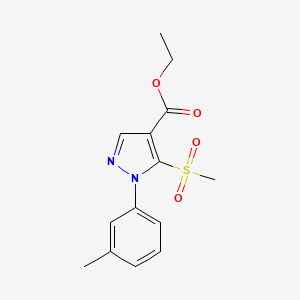
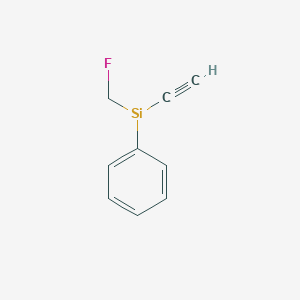
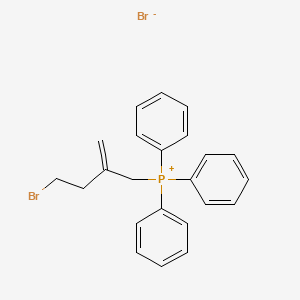
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
